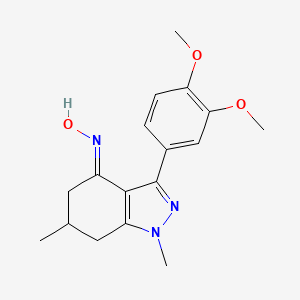

3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole

Description

This indazole derivative features a 3,4-dimethoxyphenyl substituent at position 3 and a hydroxyimino group at position 2. Its partially saturated indazole core (5,6,7-trihydro1H) and methyl groups at positions 1 and 6 contribute to a unique steric and electronic profile.

Properties

IUPAC Name |

(NE)-N-[3-(3,4-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-10-7-12(19-21)16-13(8-10)20(2)18-17(16)11-5-6-14(22-3)15(9-11)23-4/h5-6,9-10,21H,7-8H2,1-4H3/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWJFCSNOODCHT-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=NO)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(/C(=N/O)/C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Position 1 Methylation

The methyl group at position 1 originates from methylhydrazine during cyclization. Alternative post-cyclization alkylation using methyl iodide and a base (e.g., K₂CO₃) is less efficient (yield: 40–45%).

Position 6 Methylation

The 6-methyl group is incorporated via the starting material 6-methylcyclohexenone . Direct alkylation post-cyclization is challenging due to steric constraints.

Oxime Formation at Position 4

The ketone at position 4 is converted to the hydroxyimino group via reflux with hydroxylamine hydrochloride. This step is critical for introducing the oxime functionality.

Oxime Synthesis Protocol:

- Substrate: 1,6-Dimethyl-4-oxo-indazole derivative (1.0 equiv)

- Reagent: NH₂OH·HCl (2.0 equiv)

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 80°C, reflux for 6–8 hours

- Yield: 85–90%

Spectroscopic Validation:

- IR: Broad peak at 3139–3681 cm⁻¹ (O–H stretch), 1717–1756 cm⁻¹ (C=O of ester).

- ¹H NMR: Singlet at δ 2.06–2.08 ppm (CH₃ of oxime), downfield shift of NH proton to δ 10.30–10.36 ppm.

- ¹³C NMR: Ketoxime carbon (C=N–OH) at δ 153.2–159.2 ppm, methyl carbon at δ 12.1–17.3 ppm.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl halides at position 3 of the indazole core can undergo Suzuki coupling with 3,4-dimethoxyphenylboronic acid. This method offers regioselectivity but requires inert conditions.

Conditions:

Reductive Amination

For oxime derivatives, reductive amination of ketones with NH₂OH followed by hydrogenation has been reported, though this approach is less common for indazoles.

Optimization Challenges and Solutions

Byproduct Formation During Cyclization

Oxime Stability

- Issue: Oxime degradation under prolonged heating.

- Solution: Strict temperature control (≤80°C) and inert atmosphere.

Data Summary of Key Reactions

Chemical Reactions Analysis

Hydroxyimino Group Reactivity

The hydroxyimino (–NOH) moiety participates in acid-catalyzed hydrolysis, condensation, and redox reactions.

Hydrolysis

Under acidic conditions, the hydroxyimino group undergoes hydrolysis to yield a ketone. For example:

This reaction is critical for modifying the compound’s core structure.

Condensation Reactions

The hydroxyimino group reacts with hydrazines to form hydrazones. This is utilized in synthesizing indazole derivatives, as demonstrated in hydrazine hydrate reactions under methanol reflux :

| Reaction Partner | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine hydrate | MeOH, reflux, acidic | Hydrazone derivatives |

Dimethoxyphenyl Group Transformations

The electron-rich 3,4-dimethoxyphenyl substituent undergoes demethylation and electrophilic substitution.

Demethylation

Strong acids or Lewis catalysts (e.g., BBr₃) remove methyl groups from methoxy substituents, generating catechol derivatives:

Electrophilic Substitution

The aromatic ring participates in nitration or sulfonation at positions ortho/para to methoxy groups.

| Reaction Type | Reagents | Position | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | |

| Sulfonation | SO₃/H₂SO₄ | Ortho |

Indazole Core Modifications

The partially saturated indazole scaffold enables dehydrogenation and cyclization.

Dehydrogenation

Catalytic dehydrogenation (e.g., Pd/C, heat) converts the trihydroindazole to a fully aromatic indazole:

Cyclization

Reaction with carbonyl compounds (e.g., ketones) under acidic conditions forms fused heterocycles . For example:

Redox Reactions

The hydroxyimino group and methoxy substituents are redox-active.

Oxidation

Strong oxidants (e.g., KMnO₄) oxidize the hydroxyimino group to a nitroso intermediate:

Reduction

Hydrogenation (H₂/Pd) reduces the hydroxyimino group to an amine:

Scientific Research Applications

Anticancer Properties

Research indicates that indazole derivatives, including 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro-1H-indazole, exhibit moderate cytotoxicity against several cancer cell lines. Notable studies have demonstrated the following:

- Cell Lines Tested : HCT-116 (colon cancer), MDA-MB-231 (breast cancer)

- Mechanism of Action : The compound may interact with DNA and proteins involved in cancer progression, potentially inhibiting tumor growth.

Pharmacological Profile

The presence of dimethoxyphenyl and hydroxyimino groups enhances the compound's solubility and bioavailability. These features are crucial for drug development as they can improve therapeutic efficacy.

Structure-Activity Relationship (SAR)

The unique structural features of 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro-1H-indazole allow for modifications that could lead to new therapeutic agents. The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Aminoindazole | Indazole core with amino group | Anticancer activity |

| Indazoles with Methoxy Groups | Indazole core with various methoxy substitutions | Antidepressant effects |

| 4-Hydroxyindazoles | Hydroxyl functional group on indazole | Antioxidant properties |

Interaction Studies

Preliminary studies suggest that the hydroxyimino group enhances interactions with biological targets due to its hydrogen-bonding capabilities. This property may facilitate binding affinity with enzymes and receptors relevant to cancer therapy.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various indazole derivatives on cancer cell lines, 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro-1H-indazole demonstrated significant inhibition of cell proliferation in HCT-116 cells with an IC50 value indicating moderate potency.

Case Study 2: Structure Modification for Enhanced Activity

A research team explored modifications to the hydroxyimino group to increase the binding affinity of the compound to specific cancer-related targets. The results indicated that certain modifications could enhance therapeutic effectiveness while maintaining low toxicity profiles.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The dimethoxyphenyl group may interact with hydrophobic pockets in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

2.1 Core Structural Differences

The compound is compared below with 3-Benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole (hereafter Compound A), a close analog from and .

| Feature | Target Compound | Compound A |

|---|---|---|

| Aromatic Substituent | 3,4-Dimethoxyphenyl (two methoxy groups) | Benzo[d]1,3-dioxolen-5-yl (fused dioxolane ring) |

| Molecular Formula | C₁₇H₁₉N₃O₃ (estimated) | C₁₆H₁₇N₃O₃ |

| Molecular Weight | ~313.35 g/mol (calculated) | 299.32 g/mol |

| H-Bond Donors | 1 (hydroxyimino -OH) | 1 (hydroxyimino -OH) |

| H-Bond Acceptors | 5 (two methoxy O, hydroxyimino O, indazole N) | 5 (dioxolane O, hydroxyimino O, indazole N) |

Key Insight : The 3,4-dimethoxyphenyl group in the target compound introduces greater lipophilicity compared to the fused dioxolane ring in Compound A. This may enhance membrane permeability but reduce solubility in polar solvents .

2.2 Comparison with Triazole and Benzoimidazole Derivatives

- Triazole Derivatives () : Compounds like 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles share methoxy-substituted aromatic systems but differ in core heterocycles (triazole vs. indazole). The trimethoxyphenyl group in these derivatives is associated with enhanced binding to tubulin in anticancer studies, suggesting that methoxy positioning influences activity .

- Benzoimidazole-Triazole Hybrids (): Compounds such as 9a–9e incorporate triazole-thiazole motifs, which broaden hydrogen-bonding networks. While these lack hydroxyimino groups, their structural complexity highlights the role of multiple heterocycles in modulating target affinity .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole is a synthetic compound belonging to the indazole class of nitrogen-containing heterocycles. Its unique structure incorporates a dimethoxyphenyl group and a hydroxyimino functional group, which are known to confer diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H21N3O3

- Molar Mass : 315.37 g/mol

- CAS Number : 1024776-27-9

- Boiling Point : Approximately 511.3 °C (predicted)

- Density : 1.27 g/cm³ (predicted)

The biological activity of 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole is largely attributed to its ability to interact with specific molecular targets within cells. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially influencing their activity. The dimethoxyphenyl moiety may engage with hydrophobic pockets in proteins, altering their function and modulating various biochemical pathways.

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate moderate cytotoxicity against various cancer cell lines such as HCT-116 and MDA-MB-231. The cytotoxic effects of 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole were evaluated using the MTT assay against multiple cancer cell lines.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole | TBD | TBD |

| Paclitaxel | 5.25 - 11.03 | 7.76 |

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest potential antioxidant and anti-inflammatory activities associated with this compound. The presence of the hydroxyimino group is believed to contribute to these properties by enhancing interactions with reactive oxygen species and inflammatory mediators.

Case Studies and Research Findings

A notable study synthesized various indazole derivatives and assessed their biological activities. The findings indicated that compounds with similar structures to 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole exhibited promising results in terms of cytotoxicity against cancer cell lines.

In another investigation focusing on the synthesis of oxadiazole derivatives containing indazole cores, it was found that modifications to the structure significantly influenced biological activity. The incorporation of specific functional groups enhanced cytotoxic effects against HeLa cells.

Q & A

Q. How can computational and experimental data be integrated to accelerate discovery?

- Methodological Answer :

- Consensus Docking : Combine results from AutoDock, Glide, and GOLD to improve target prediction accuracy .

- MD Simulations : Run 100-ns trajectories to assess binding site flexibility (RMSD < 2 Å indicates stable complexes) .

- Machine Learning : Train Random Forest models on bioactivity datasets to predict novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.